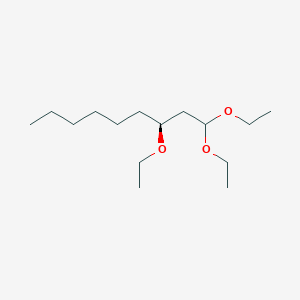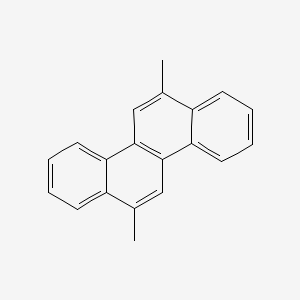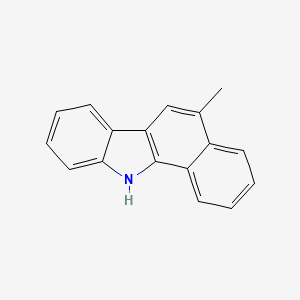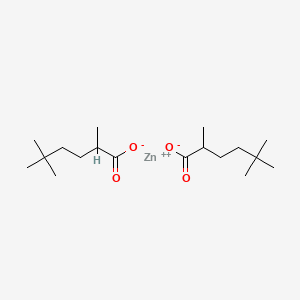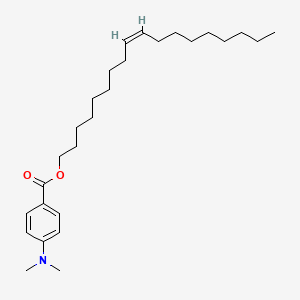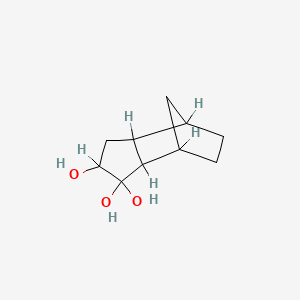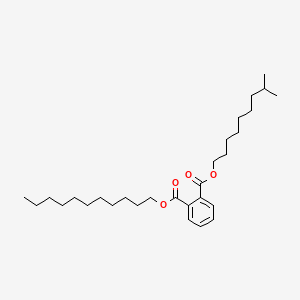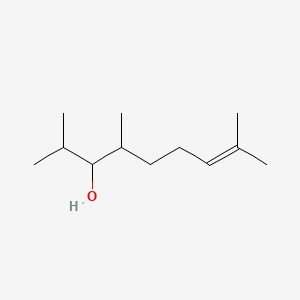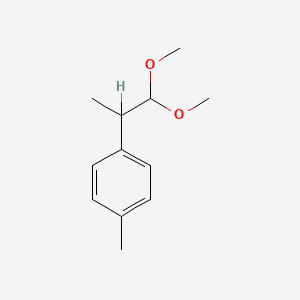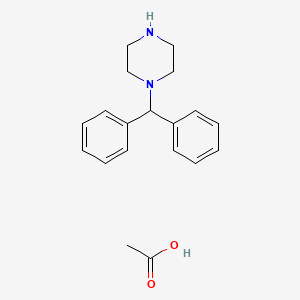
Acetic acid;1-benzhydrylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzhydrylpiperazinium acetate is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a benzhydryl group attached to a piperazine ring, which is further combined with an acetate group. This compound is known for its pharmacological activities, including vasodilator and hypotensive effects, as well as its ability to increase cerebral blood flow .
準備方法
The synthesis of 1-benzhydrylpiperazinium acetate typically involves the reaction of benzhydryl chloride with piperazine in the presence of a suitable base, followed by the addition of acetic acid to form the acetate salt. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux conditions
Base: Sodium hydroxide or potassium carbonate
The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
1-Benzhydrylpiperazinium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzhydryl ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of benzhydryl alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can replace hydrogen atoms, forming halogenated derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-Benzhydrylpiperazinium acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various piperazine derivatives with potential pharmacological activities.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its vasodilator and hypotensive properties, as well as its ability to enhance cerebral blood flow.
Industry: Utilized in the development of new materials with specific electrical and dielectric properties.
作用機序
The mechanism of action of 1-benzhydrylpiperazinium acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors on the surface of cells, leading to the activation or inhibition of various signaling pathways. This can result in changes in cellular processes such as vasodilation, hypotension, and increased cerebral blood flow .
類似化合物との比較
1-Benzhydrylpiperazinium acetate can be compared with other similar compounds, such as:
1-Benzhydrylpiperazine: Similar in structure but lacks the acetate group. It also exhibits pharmacological activities like vasodilation and hypotension.
1-Benzhydrylpiperazinium tartrate: Contains a tartrate group instead of an acetate group. It has similar pharmacological properties but may differ in its solubility and stability.
1-Benzhydrylpiperazinium maleate: Contains a maleate group and exhibits similar pharmacological activities.
These comparisons highlight the uniqueness of 1-benzhydrylpiperazinium acetate in terms of its specific chemical structure and resulting properties.
特性
CAS番号 |
83918-73-4 |
|---|---|
分子式 |
C19H24N2O2 |
分子量 |
312.4 g/mol |
IUPAC名 |
acetic acid;1-benzhydrylpiperazine |
InChI |
InChI=1S/C17H20N2.C2H4O2/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19;1-2(3)4/h1-10,17-18H,11-14H2;1H3,(H,3,4) |
InChIキー |
JSZJPSGMTDIWMN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


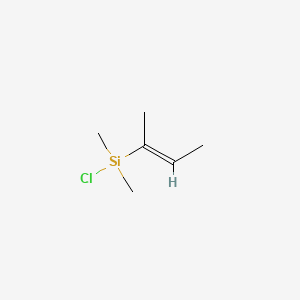
![methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate](/img/structure/B12656807.png)
